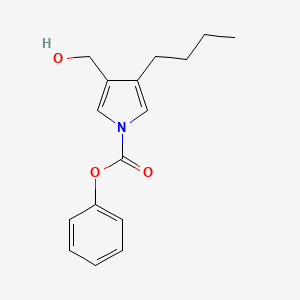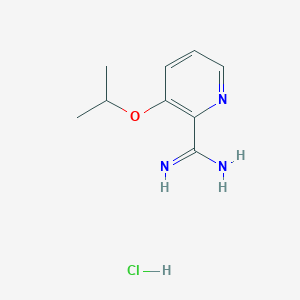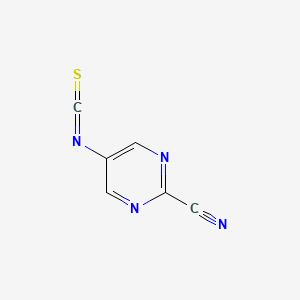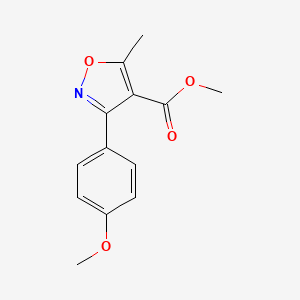
3-(Difluoromethoxy)benzimidamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)benzimidamide Hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2O and a molecular weight of 222.62 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(Difluoromethoxy)benzimidamide Hydrochloride typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This process yields benzimidazole derivatives, which are then further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yield and efficiency.
Analyse Chemischer Reaktionen
3-(Difluoromethoxy)benzimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like sodium metabisulphite.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas and metal catalysts.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)benzimidamide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)benzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethoxy)benzimidamide Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
3-chloro-4-(difluoromethoxy)benzene-1-carboximidamide Hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and applications.
2-phenylbenzimidazoles: These compounds have a similar benzimidazole core structure but differ in their substituent groups, which can affect their bioactivity and applications.
Eigenschaften
Molekularformel |
C8H9ClF2N2O |
|---|---|
Molekulargewicht |
222.62 g/mol |
IUPAC-Name |
3-(difluoromethoxy)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-8(10)13-6-3-1-2-5(4-6)7(11)12;/h1-4,8H,(H3,11,12);1H |
InChI-Schlüssel |
DKCFCLYSLDQZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)







![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
